molecular formula C16H18 B1272922 4-Butylbiphenyl CAS No. 37909-95-8

4-Butylbiphenyl

Cat. No.: B1272922
CAS No.: 37909-95-8
M. Wt: 210.31 g/mol
InChI Key: JZDZRFNMDCBTNS-UHFFFAOYSA-N
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Description

4-Butylbiphenyl is an organic compound with the molecular formula C16H18. It is a derivative of biphenyl, where a butyl group is attached to the fourth position of one of the phenyl rings. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylbiphenyl can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of biphenyl with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Butylbiphenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding biphenyl carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination in the presence of a catalyst.

Major Products:

    Oxidation: Biphenyl carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

4-Butylbiphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent for various chemical reactions.

    Biology: It serves as a model compound for studying the behavior of biphenyl derivatives in biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Butylbiphenyl involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include electrophilic aromatic substitution and radical-mediated processes.

Comparison with Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Known for its use in the production of liquid crystals.

    4,4’-Dimethylbiphenyl: Used in organic synthesis and as a precursor for other chemical compounds.

Uniqueness: 4-Butylbiphenyl is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications.

Properties

IUPAC Name

1-butyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDZRFNMDCBTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891221
Record name 4-Butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37909-95-8
Record name 4-Butylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037909958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BUTYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TY72T98FQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-butylbiphenyl, incorporated into a larger sydnone molecule, interact with DNA, and what are the downstream effects of this interaction?

A1: Research suggests that this compound, when part of a larger sydnone structure, can intercalate into DNA. [] This means the molecule inserts itself between the base pairs of the DNA double helix. UV-visible spectroscopic studies showed a slight red and hypochromic shift in absorption spectra, indicating intercalation. [] This interaction was further corroborated by FTIR spectroscopy, which revealed that the sydnone compounds interact with both the base pairs and the phosphate backbone of DNA. [] While the exact downstream effects require further investigation, DNA intercalation can interfere with vital cellular processes like replication and transcription. This disruption of essential DNA functions can ultimately lead to cell death, making it a potential mechanism for anticancer activity.

Q2: What is the evidence supporting the potential of this compound-containing compounds as anticancer agents?

A2: Studies have shown that sydnone compounds containing this compound exhibit antiproliferative activity against human cervical cancer (HeLa) and breast tumor (BT-474) cell lines in a concentration-dependent manner. [] This suggests that these compounds can inhibit the growth and proliferation of cancer cells. Furthermore, fluorescent staining techniques revealed changes in the morphological characteristics of the cancer cells, indicating apoptotic cell death. [] This suggests that the compounds induce a programmed cell death pathway, further supporting their potential as anticancer agents. While these findings are promising, more extensive in vitro and in vivo studies are needed to validate these initial observations and elucidate the detailed mechanisms of action.

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